

Selectivity and Biochemical Data at a Glance

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Compound Focus: Cvt-313

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The table below summarizes the core biochemical and cellular data for **CVT-313** and roscovitine, highlighting their different selectivity patterns [1] [2] [3].

Inhibitor	Primary Targets (IC ₅₀)	Selectivity Notes	Reported Cellular IC ₅₀ (Proliferation)
CVT-313	CDK2 (0.5 µM) [1] [2]	~8-fold selective for CDK2 over CDK1; >400-fold selective over CDK4; equipotent against CDK5 [1].	~1.2 µM (A549 lung carcinoma cells) [1].
Roscovitine	CDK1, CDK2, CDK5, CDK7, CDK9 (all <1 µM) [3] [4]	Broad-spectrum CDK inhibitor; also inhibits DYRK1A, ERK1, and ERK2 in the 1-40 µM range [4].	Varies by cell line (e.g., active against cervical carcinoma and neuroblastoma cells) [5] [3].

Mechanisms of Action and Selectivity Basis

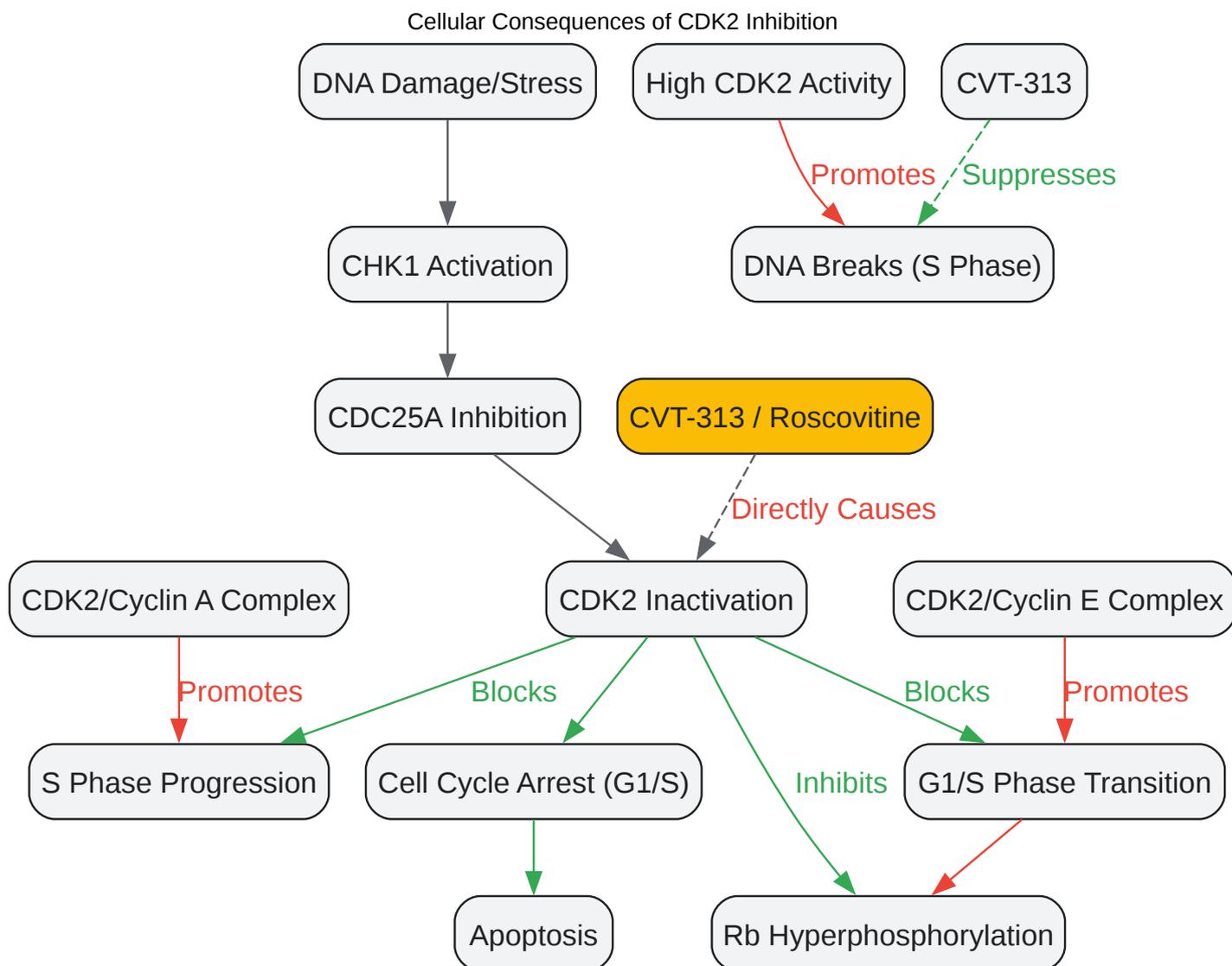
Both inhibitors compete with ATP for binding in the catalytic cleft of CDKs, but their specific binding modes and molecular interactions differ, leading to their distinct selectivity profiles [4].

- **CVT-313 - A Selective CDK2 Inhibitor:** The crystal structure of CDK2 bound to **CVT-313** shows that the molecule binds in the ATP-binding pocket, making direct interactions with residues **Leu83**,

Asp86, and **Asp145** [1]. This binding mode is stabilized by a water-mediated interaction with **Asn132** [1]. The specific interactions within this pocket are responsible for its selectivity, particularly over CDK1 and CDK4.

- **Roscovitine - A Broad-Spectrum Inhibitor:** Roscovitine is a classic example of a multi-CDK inhibitor. Its structure allows it to effectively bind to the ATP pockets of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9 [3] [4]. This broad activity underpins its diverse cellular effects, from inducing cell cycle arrest and apoptosis in cancer cells to downregulating key proteins like **MYCN** in neuroblastoma and modulating inflammation in non-neuronal cells [3] [4].

The following diagram illustrates the cellular signaling pathways affected by CDK2 inhibition and the points where **CVT-313** and roscovitine act.



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Key Experimental Contexts

Understanding the experimental setups from which this data is derived is crucial for interpretation.

- **CVT-313 Experimental Highlights:**

- **Thermal Shift Assay:** Incubation of 5 μM CDK2 with **CVT-313** (10-100 μM) resulted in a **7°C increase in the protein's melting temperature**, confirming direct binding and stabilization [1].

- **Crystallography:** The binding mode was determined by solving the crystal structure of the CDK2-**CVT-313** complex to a high resolution of **1.74 Å** [1].
- **Cell Proliferation Assay:** Inhibition of cell growth was measured using a **CTG-based assay** in A549 human lung carcinoma cells, showing dose-dependent inhibition [1].
- **Roscovitine Experimental Highlights:**
 - **Kinase Selectivity Profiling:** Its broad specificity was established through affinity chromatography on immobilized roscovitine and activity assays against a large panel of purified kinases [3] [4].
 - **Cell-Based Assays (e.g., Cervical Carcinoma):** Effects were often measured using **MTT or ATP Lite assays** for viability, combined with **flow cytometry for cell cycle analysis (Sub-G1 peak for apoptosis)** and morphological observation with acridine orange staining [5].

Research Implications and Selection Guide

- **Choose CVT-313 if:** Your research requires **specific inhibition of CDK2** with minimal off-target effects on other CDKs. It is particularly useful for probing the specific functions of CDK2 in S phase progression or for combination studies with other targeted agents [1] [6].
- **Choose Roscovitine if:** Your goal is to achieve **broad CDK inhibition** to induce robust cell cycle arrest, apoptosis, or to target transcriptional CDKs (CDK7, CDK9). It is a powerful tool for studying pan-CDK functions and in disease models like neuroblastoma with amplified MYCN [3].

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